Benzene;hexabromide
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Overview
Description
Benzene hexabromide, also known as hexabromobenzene or perbromobenzene, is an organic compound with the chemical formula C₆Br₆. It is a brominated derivative of benzene, where all six hydrogen atoms are replaced by bromine atoms. This compound is known for its high molecular weight of 551.488 g/mol and its crystalline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene hexabromide can be synthesized through the bromination of benzene. This process involves the substitution of hydrogen atoms in benzene with bromine atoms. The reaction typically requires a brominating agent such as bromine (Br₂) and a catalyst like iron (Fe) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: In industrial settings, the bromination of benzene is carried out in large reactors where benzene is treated with excess bromine in the presence of a catalyst. The reaction is controlled to ensure complete substitution, resulting in the formation of benzene hexabromide. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Benzene hexabromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Reduction Reactions: Benzene hexabromide can be reduced to form less brominated derivatives of benzene.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Reduction: Reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl) are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products Formed:
Substitution: Products include various brominated benzene derivatives.
Reduction: Products include less brominated benzene compounds.
Oxidation: Products may include brominated benzoic acids or other oxidized derivatives.
Scientific Research Applications
Benzene hexabromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: It serves as a tool for studying the effects of brominated compounds on biological systems.
Industry: It is used in the production of flame retardants and other brominated products.
Mechanism of Action
The mechanism of action of benzene hexabromide involves its interaction with molecular targets such as enzymes. For instance, it inhibits the autophosphorylation of JAK2 tyrosine kinase by binding to a specific pocket within the kinase domain. This inhibition affects various signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Hexachlorobenzene (C₆Cl₆): Similar in structure but with chlorine atoms instead of bromine.
Hexaiodobenzene (C₆I₆): Contains iodine atoms instead of bromine.
Hexafluorobenzene (C₆F₆): Contains fluorine atoms instead of bromine.
Uniqueness: Benzene hexabromide is unique due to its high bromine content, which imparts distinct chemical and physical properties. Its high molecular weight and specific interactions with biological targets make it valuable in research and industrial applications .
Properties
Molecular Formula |
C6H6Br6-6 |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
benzene;hexabromide |
InChI |
InChI=1S/C6H6.6BrH/c1-2-4-6-5-3-1;;;;;;/h1-6H;6*1H/p-6 |
InChI Key |
UYJGUJAMDHRRBG-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=CC=C1.[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
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